Tetraammonium ((butylimino)bis(methylene))bisphosphonate
Description
Tetraammonium ((butylimino)bis(methylene))bisphosphonate (CAS: 16693-68-8 trisodium salt; 94277-99-3 tripotassium salt) is a nitrogen-containing bisphosphonate characterized by a central butylimino group flanked by two methylene-linked phosphonate moieties, with ammonium counterions . This compound belongs to a broader class of bisphosphonates, which are structurally analogous to pyrophosphates but exhibit hydrolytic stability due to the replacement of the oxygen bridge with a methylene group. Bisphosphonates are widely studied for their chelating properties, particularly in bone-targeting applications, and their role in prodrug strategies for antiviral therapies .
The synthesis of this compound involves functionalization of the bisphosphonate core with a butylimino group, followed by salt formation with ammonium.
Properties
CAS No. |
94113-35-6 |
|---|---|
Molecular Formula |
C6H29N5O6P2 |
Molecular Weight |
329.27 g/mol |
IUPAC Name |
tetraazanium;N,N-bis(phosphonatomethyl)butan-1-amine |
InChI |
InChI=1S/C6H17NO6P2.4H3N/c1-2-3-4-7(5-14(8,9)10)6-15(11,12)13;;;;/h2-6H2,1H3,(H2,8,9,10)(H2,11,12,13);4*1H3 |
InChI Key |
AIEOQRSNYBZOFK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues: Alkyl Chain and Counterion Variations
Tetraammonium ((butylimino)bis(methylene))bisphosphonate differs from similar compounds primarily in its alkyl chain length and counterion type. Key structural analogues include:
Key Observations :
- The butyl chain in the target compound balances moderate hydrophilicity and bioavailability .
- Counterion Effects : Ammonium salts generally exhibit higher water solubility compared to sodium or potassium salts due to the smaller ionic radius of NH₄⁺, which may improve pharmacokinetics in aqueous environments .
Physicochemical and Chelation Properties
Bisphosphonates exhibit strong affinity for calcium ions, making them effective in bone-targeting applications. Comparative data from crystallographic studies reveal:
- Bond Distances: Na⁺–O and Ca²⁺–O bond lengths in bisphosphonates correlate with bone-binding strength. For example, Na⁺–O distances in tetrahydrofuranyl-2,2-bisphosphonates average ~2.4 Å, while Ca²⁺–O distances are ~2.3 Å . The butylimino group’s steric effects may slightly alter these distances compared to bulkier alkyl chains.
- Hydrogen Bonding: The ammonium counterion provides additional hydrogen-bond donors (4 H-bond donors in the target compound vs.
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